molecular formula C13H10BrFOZn B14879060 4-[(3'-Fluorophenoxy)methyl]phenylZinc bromide

4-[(3'-Fluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14879060
M. Wt: 346.5 g/mol
InChI Key: FOESLZSNVTUESO-UHFFFAOYSA-M
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Description

4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorophenoxy group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(3’-Fluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:

4-[(3’-Fluorophenoxy)methyl]bromobenzene+Zn4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide\text{4-[(3'-Fluorophenoxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{4-[(3'-Fluorophenoxy)methyl]phenylzinc bromide} 4-[(3’-Fluorophenoxy)methyl]bromobenzene+Zn→4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of 4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide involves large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the zinc insertion process.

Chemical Reactions Analysis

Types of Reactions

4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium complexes are often used as catalysts in coupling reactions.

    Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize organozinc compounds.

    Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products Formed

The major products formed from reactions involving 4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It serves as a tool for modifying biomolecules and studying biological pathways.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of palladium-catalyzed cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    (4-(Trifluoromethyl)phenyl)zinc bromide: Another organozinc reagent with a trifluoromethyl group, used in similar coupling reactions.

    3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: A related compound with a morpholino group, offering different reactivity and selectivity.

Uniqueness

4-[(3’-Fluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the fluorophenoxy group, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.

Properties

Molecular Formula

C13H10BrFOZn

Molecular Weight

346.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-(phenylmethoxy)benzene

InChI

InChI=1S/C13H10FO.BrH.Zn/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h2-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

FOESLZSNVTUESO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)F)OCC2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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